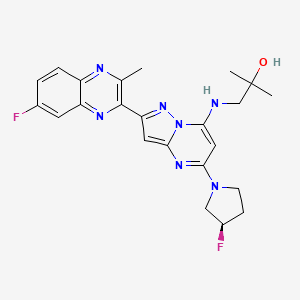

MT-3014

Description

Structure

3D Structure

Properties

Molecular Formula |

C23H25F2N7O |

|---|---|

Molecular Weight |

453.5 g/mol |

IUPAC Name |

1-[[2-(7-fluoro-3-methylquinoxalin-2-yl)-5-[(3R)-3-fluoropyrrolidin-1-yl]pyrazolo[1,5-a]pyrimidin-7-yl]amino]-2-methylpropan-2-ol |

InChI |

InChI=1S/C23H25F2N7O/c1-13-22(28-17-8-14(24)4-5-16(17)27-13)18-9-21-29-20(31-7-6-15(25)11-31)10-19(32(21)30-18)26-12-23(2,3)33/h4-5,8-10,15,26,33H,6-7,11-12H2,1-3H3/t15-/m1/s1 |

InChI Key |

PUJFXPWIBOJQHB-OAHLLOKOSA-N |

Isomeric SMILES |

CC1=C(N=C2C=C(C=CC2=N1)F)C3=NN4C(=C3)N=C(C=C4NCC(C)(C)O)N5CC[C@H](C5)F |

Canonical SMILES |

CC1=C(N=C2C=C(C=CC2=N1)F)C3=NN4C(=C3)N=C(C=C4NCC(C)(C)O)N5CCC(C5)F |

Origin of Product |

United States |

Foundational & Exploratory

Vimseltinib: A Technical Overview of its Colony-Stimulating Factor 1 Receptor (CSF1R) Selectivity Profile

Audience: Researchers, scientists, and drug development professionals.

Core Content: This document provides an in-depth technical guide on the selectivity profile of vimseltinib, a potent and selective inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF1R). It includes quantitative data on its kinase inhibition, detailed experimental methodologies, and visualizations of the relevant biological pathways and experimental workflows.

Introduction and Mechanism of Action

Vimseltinib (formerly DCC-3014) is an orally bioavailable, small-molecule inhibitor designed to potently and selectively target the Colony-Stimulating Factor 1 Receptor (CSF1R).[1][2] CSF1R is a receptor tyrosine kinase crucial for the survival, proliferation, and differentiation of myeloid lineage cells, including macrophages, monocytes, and osteoclasts.[3][4] Aberrant CSF1R signaling is implicated in various diseases, notably in tenosynovial giant cell tumor (TGCT), where the overexpression of the CSF1 ligand leads to the recruitment and proliferation of CSF1R-expressing cells that form the bulk of the tumor.[5][6]

Vimseltinib functions as a "switch-control" inhibitor. It binds selectively to the switch pocket region of the CSF1R kinase domain, stabilizing it in an inactive conformation.[3][7] This unique mechanism prevents the conformational changes required for kinase activation, thereby blocking autophosphorylation and subsequent downstream signaling cascades initiated by the binding of its ligands, CSF-1 and Interleukin-34 (IL-34).[1][3] This targeted action leads to the depletion of tumor-associated macrophages (TAMs) and other CSF1R-dependent cells.[5]

A key characteristic of vimseltinib is its high selectivity for CSF1R, which distinguishes it from other CSF1R inhibitors like pexidartinib.[6][8] This enhanced selectivity is designed to minimize off-target effects, potentially leading to a more favorable safety profile.[3][6]

Quantitative Selectivity and Potency

Vimseltinib's high selectivity is demonstrated by its potent inhibition of CSF1R with significantly lower activity against other kinases, including closely related type III receptor tyrosine kinases.

Table 1: In Vitro Kinase Inhibitory Potency (IC50)

This table summarizes the half-maximal inhibitory concentration (IC50) of vimseltinib against CSF1R and other homologous kinases.

| Kinase Target | Vimseltinib IC50 (nM) | Reference |

| CSF1R | 3.7 | [9] |

| KIT | 476 | [9] |

| PDGFRA | 436 | [9] |

| PDGFRB | 2,300 | [9] |

| FLT3 | >3,300 | [9] |

Table 2: Kinome Selectivity Profile

This table outlines the broader selectivity of vimseltinib across the human kinome.

| Selectivity Metric | Value | Reference |

| Selectivity vs. nearest off-target kinase | >500-fold | [3] |

| Selectivity vs. FLT3, KIT, PDGFRA, PDGFRB | >500-fold | [2][10] |

| Selectivity vs. all kinases in panel | >100-fold | [2][10] |

| Selectivity vs. number of kinases in ~300 panel | >1,000-fold against 294 kinases | [2][5][10] |

Table 3: Cellular Activity and Binding Kinetics

This table presents data on vimseltinib's activity in cellular contexts and its binding kinetics to CSF1R.

| Parameter | Value | Cell/Assay Type | Reference |

| Cellular IC50 | |||

| M-NFS-60 Cell Proliferation | 18 nM | Murine leukemia cells | [9] |

| CSF1R Autophosphorylation | 27 nM | THP-1 human monocytic cells | [9] |

| Osteoclast Differentiation | 9.3 nM | CSF1/RANKL-induced | [9] |

| Binding Kinetics | |||

| Dissociation Constant (Kd) | 2.3 nM | Rapid Dilution Assay | [2][10] |

| Off-rate (k-off) | 0.0041 / minute | Rapid Dilution Assay | [2][10] |

| Half-life of Inhibition (t½) | 170 minutes | Rapid Dilution Assay | [2][10] |

Experimental Protocols

The following sections describe the methodologies used to determine the selectivity and potency of vimseltinib.

Kinase Selectivity Profiling

Objective: To determine the selectivity of vimseltinib across a broad range of human kinases.

Methodology:

-

Primary Screen: Vimseltinib is initially screened against a large panel of approximately 300 purified human kinases. The assays are typically run at a fixed ATP concentration, often at or near the Michaelis constant (Km) for ATP (e.g., 10 µmol/L), to ensure sensitivity.[2][10]

-

Assay Principle: The kinase activity is measured using various methods, such as radiolabeling (e.g., ³³P-ATP incorporation into a substrate) or fluorescence-based assays (e.g., Z'-LYTE™). The percentage of kinase inhibition by vimseltinib at a given concentration is calculated relative to a control (DMSO vehicle).

-

Secondary Screen: Kinases that show significant inhibition (e.g., >50% at a high concentration or within a 1,000-fold IC50 of CSF1R) are selected for further characterization.[2][10]

-

IC50 Determination: For the selected "hit" kinases, full dose-response curves are generated by testing a range of vimseltinib concentrations. These assays are often repeated under more physiologically relevant conditions, such as at cellular ATP concentrations (1–4 mmol/L), to better predict cellular potency.[2][10]

-

Data Analysis: The dose-response data are fitted to a sigmoidal curve using non-linear regression to calculate the IC50 value for each kinase. The selectivity is then determined by comparing the IC50 for CSF1R to the IC50 values for other kinases.

Cellular CSF1R Autophosphorylation Assay

Objective: To measure the ability of vimseltinib to inhibit CSF1-induced CSF1R activation in a cellular context.

Methodology:

-

Cell Culture: A human monocytic cell line endogenously expressing CSF1R, such as THP-1, is used.[9] Cells are cultured in appropriate media and serum-starved for several hours to reduce basal receptor phosphorylation.

-

Compound Treatment: The starved cells are pre-incubated with various concentrations of vimseltinib or a vehicle control (DMSO) for a defined period (e.g., 1-2 hours).

-

Ligand Stimulation: The cells are then stimulated with a recombinant human CSF-1 ligand for a short period (e.g., 5-15 minutes) to induce CSF1R dimerization and autophosphorylation.

-

Cell Lysis and Protein Quantification: After stimulation, cells are immediately lysed in a buffer containing phosphatase and protease inhibitors. The total protein concentration of the lysates is determined using a standard method (e.g., BCA assay).

-

Phospho-CSF1R Detection: The level of phosphorylated CSF1R (p-CSF1R) is quantified using an immunoassay, such as a sandwich ELISA or Western blot. For ELISA, specific antibodies are used to capture total CSF1R and detect the phosphorylated form.

-

Data Analysis: The p-CSF1R signal is normalized to the total CSF1R or total protein content. The percentage of inhibition is calculated for each vimseltinib concentration relative to the stimulated vehicle control. An IC50 value is then determined by fitting the data to a dose-response curve.

Residence Time Determination (Rapid Dilution Assay)

Objective: To determine the dissociation kinetics (off-rate) of vimseltinib from its target, CSF1R.

Methodology:

-

Complex Formation: Purified CSF1R kinase is incubated with a high concentration of vimseltinib for a sufficient time to allow the formation of the enzyme-inhibitor (EI) complex to reach equilibrium.

-

Rapid Dilution: The pre-formed EI complex is then rapidly diluted (e.g., 100-fold or more) into a reaction mixture containing the kinase substrate and ATP. This dilution significantly reduces the concentration of free vimseltinib, effectively preventing re-binding to the enzyme once it dissociates.

-

Activity Measurement: The recovery of kinase activity is measured over time. As vimseltinib dissociates from the enzyme, the kinase becomes active and phosphorylates its substrate. The rate of product formation is monitored continuously.

-

Data Analysis: The data, representing kinase activity versus time, are fitted to a first-order exponential equation to determine the dissociation rate constant (k-off). The residence time (or half-life of the EI complex) is calculated as ln(2)/k-off.[2][10]

Visualizations

CSF1R Signaling Pathway

The following diagram illustrates the canonical CSF1R signaling pathway, which is inhibited by vimseltinib.

Caption: Simplified CSF1R signaling pathway inhibited by vimseltinib.

Experimental Workflow for Kinase Selectivity Profiling

This diagram outlines the general workflow for assessing the selectivity of a kinase inhibitor.

Caption: General workflow for determining kinase inhibitor selectivity.

References

- 1. Vimseltinib | C23H25N7O2 | CID 86267612 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Colony stimulating factor 1 receptor - Wikipedia [en.wikipedia.org]

- 5. Discovery of vimseltinib (DCC-3014), a highly selective switch-control inhibitor of CSF1R kinase - American Chemical Society [acs.digitellinc.com]

- 6. Vimseltinib: A novel colony stimulating factor 1 receptor (CSF1R) inhibitor approved for treatment of tenosynovial giant cell tumors (TGCTs) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. Vimseltinib: A novel colony stimulating factor 1 receptor (CSF1R) inhibitor approved for treatment of tenosynovial giant cell tumors (TGCTs) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. caymanchem.com [caymanchem.com]

- 10. Vimseltinib: A Precision CSF1R Therapy for Tenosynovial Giant Cell Tumors and Diseases Promoted by Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Function of CSF1R in the Tumor Microenvironment: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the Colony-Stimulating Factor 1 Receptor (CSF1R) and its critical role within the tumor microenvironment (TME). We will delve into the molecular mechanisms of CSF1R signaling, its impact on immune cell populations, and its function in promoting tumor progression and metastasis. This document will further present quantitative data on CSF1R expression and inhibition, along with detailed experimental protocols for its study.

Introduction to CSF1R and its Ligands

The Colony-Stimulating Factor 1 Receptor (CSF1R), a member of the class III receptor tyrosine kinase family, is a pivotal regulator of the mononuclear phagocyte system. Its activation, primarily by its ligands Colony-Stimulating Factor 1 (CSF-1) and Interleukin-34 (IL-34), is essential for the survival, proliferation, differentiation, and function of macrophages and their progenitors. In the context of cancer, the CSF1R signaling axis is frequently hijacked by tumors to create an immunosuppressive and pro-tumoral microenvironment.

The CSF1R Signaling Pathway

Upon ligand binding, CSF1R dimerizes and autophosphorylates, initiating a cascade of downstream signaling events that orchestrate a variety of cellular responses. The principal pathways activated include the Phosphoinositide 3-kinase (PI3K)/AKT, Mitogen-Activated Protein Kinase (MAPK)/ERK, and Signal Transducer and Activator of Transcription (STAT) pathways.

Caption: The CSF1R signaling cascade upon ligand binding.

Role of CSF1R in the Tumor Microenvironment

CSF1R is predominantly expressed on tumor-associated macrophages (TAMs), a heterogeneous population of myeloid cells that often constitute a significant portion of the tumor mass. The activation of CSF1R on these cells drives their differentiation into an M2-like phenotype, which is characterized by immunosuppressive and pro-tumoral functions.

Key Functions of CSF1R+ TAMs:

-

Immunosuppression: TAMs secrete a variety of anti-inflammatory cytokines, such as IL-10 and TGF-β, which suppress the activity of cytotoxic T lymphocytes and natural killer (NK) cells. They also express immune checkpoint ligands like PD-L1 and B7-H4, further inhibiting anti-tumor immunity.

-

Tumor Growth and Proliferation: TAMs produce growth factors, such as epidermal growth factor (EGF) and platelet-derived growth factor (PDGF), that directly stimulate cancer cell proliferation.

-

Angiogenesis: Through the secretion of pro-angiogenic factors like vascular endothelial growth factor (VEGF) and matrix metalloproteinases (MMPs), TAMs contribute to the formation of new blood vessels that supply the tumor with nutrients and oxygen.

-

Metastasis: TAMs facilitate tumor cell invasion and metastasis by remodeling the extracellular matrix through the production of proteases and by promoting intravasation and extravasation of cancer cells.

Quantitative Data on CSF1R in Cancer

The expression of CSF1R and its ligands, and the density of TAMs, have been correlated with poor prognosis in a variety of cancers. Pharmacological inhibition of CSF1R has shown promise in preclinical and clinical studies by reducing TAM infiltration and reprogramming the TME to be more immune-supportive.

Table 1: Impact of CSF1R Inhibition on TAMs and Tumor Growth in Preclinical Models

| Cancer Model | CSF1R Inhibitor | Effect on TAMs | Tumor Growth Inhibition | Reference |

| Pancreatic Cancer (KPC mice) | PLX3397 | >50% reduction in F4/80+ macrophages | Significant tumor growth delay | |

| Glioblastoma (murine model) | BLZ945 | ~80% reduction in CD11b+Ly6G-Ly6C-F4/80+ macrophages | Increased survival | |

| Breast Cancer (MMTV-PyMT) | Pexidartinib (PLX3397) | Significant decrease in CD11b+F4/80+ macrophages | Reduced primary tumor growth and metastasis | |

| Colorectal Cancer (syngeneic model) | JNJ-40346527 | Depletion of M2-like TAMs | Enhanced efficacy of anti-PD-1 therapy |

Experimental Protocols

Immunohistochemistry (IHC) for CSF1R and TAMs in Murine Tumor Tissue

This protocol outlines the steps for the co-detection of CSF1R and the macrophage marker F4/80 in formalin-fixed, paraffin-embedded (FFPE) murine tumor tissue.

Methodology:

-

Deparaffinization and Rehydration:

-

Immerse slides in xylene (2x for 5 min each).

-

Rehydrate through a graded series of ethanol (100%, 95%, 70%; 2 min each).

-

Rinse with distilled water.

-

-

Antigen Retrieval:

-

Perform heat-induced epitope retrieval using a citrate buffer (pH 6.0) at 95-100°C for 20-30 minutes.

-

Allow slides to cool to room temperature.

-

-

Blocking:

-

Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes.

-

Block non-specific antibody binding with a protein block (e.g., 5% normal goat serum in PBS) for 1 hour.

-

-

Primary Antibody Incubation:

-

Incubate slides with a primary antibody cocktail containing rabbit anti-CSF1R and rat anti-F4/80 overnight at 4°C.

-

-

Secondary Antibody Incubation:

-

Incubate with a goat anti-rabbit secondary antibody conjugated to an enzyme (e.g., HRP) and a goat anti-rat secondary antibody conjugated to a different enzyme or a fluorophore for 1 hour at room temperature.

-

-

Detection:

-

Develop the signal using appropriate substrates (e.g., DAB for HRP).

-

If using fluorescent detection, mount with a DAPI-containing mounting medium.

-

-

Counterstaining and Mounting:

-

Counterstain with hematoxylin.

-

Dehydrate, clear, and mount with a permanent mounting medium.

-

Caption: Workflow for Immunohistochemistry.

Flow Cytometry for TAMs and Myeloid Subsets

This protocol provides a representative antibody panel for the identification and quantification of CSF1R-expressing TAMs and other myeloid cells from fresh tumor tissue.

Methodology:

-

Tumor Dissociation:

-

Mechanically and enzymatically digest fresh tumor tissue to obtain a single-cell suspension.

-

Filter the cell suspension through a 70µm cell strainer.

-

-

Red Blood Cell Lysis:

-

Lyse red blood cells using an ACK lysis buffer.

-

-

Fc Receptor Blocking:

-

Incubate cells with an Fc block (e.g., anti-CD16/32) to prevent non-specific antibody binding.

-

-

Cell Surface Staining:

-

Stain cells with a cocktail of fluorescently conjugated antibodies. A typical panel includes:

-

Lineage markers: CD45 (pan-leukocyte), CD11b (myeloid), Ly6G (neutrophils), Ly6C (monocytes).

-

Macrophage markers: F4/80 (murine), CD68 (human).

-

CSF1R: Anti-CSF1R antibody.

-

M2-like markers: CD206, Arginase-1.

-

Viability dye: To exclude dead cells.

-

-

-

Data Acquisition:

-

Acquire data on a flow cytometer.

-

-

Data Analysis:

-

Gate on live, singlet, CD45+ cells.

-

Identify myeloid populations (CD11b+) and further delineate TAMs (e.g., CD11b+F4/80+).

-

Quantify CSF1R expression on the identified TAM population.

-

Caption: Gating strategy for identifying CSF1R+ TAMs.

Conclusion

The CSF1R signaling axis is a critical driver of the immunosuppressive and pro-tumoral tumor microenvironment. Its role in promoting the differentiation and function of M2-like TAMs makes it a compelling target for cancer therapy. A thorough understanding of its biological function and the use of robust experimental protocols are essential for the continued development of effective CSF1R-targeting agents in oncology.

Preclinical Efficacy of MT-3014 (Vimseltinib): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical research on the efficacy of MT-3014, also known as vimseltinib (DCC-3014). This compound is an orally administered, potent, and highly selective switch-control inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF1R) kinase.[1][2][3] Preclinical studies have demonstrated its ability to durably suppress CSF1R activity, leading to the depletion of macrophages and other CSF1R-dependent cells.[1] This mechanism of action translates to the inhibition of tumor growth and bone degradation in various cancer models.[1][2]

Quantitative Efficacy Data

The following tables summarize the key quantitative data from in vitro and in vivo preclinical studies of this compound, demonstrating its potency, selectivity, and anti-tumor activity.

In Vitro Activity

Table 1: Kinase Inhibitory Potency of this compound (Vimseltinib)

| Target Kinase | IC₅₀ (nM) | Notes |

| CSF1R | <10 | High potency against the primary target.[4] |

| c-Kit | 100 - 1000 | [4] |

| PDGFRα/β | >3300 | Demonstrates high selectivity over related kinases.[4] |

| FLT3 | >3300 | [4] |

IC₅₀ values represent the concentration of the inhibitor required to achieve 50% inhibition of the kinase activity.

Table 2: Cellular Activity of this compound (Vimseltinib)

| Cell Line | Assay | IC₅₀ (nM) |

| M-NFS-60 | Cell Proliferation | 18 |

The M-NFS-60 cell line is a murine myelogenous leukemia cell line that is dependent on CSF1 for proliferation.[1]

In Vivo Efficacy

Table 3: Anti-Tumor Efficacy of this compound (Vimseltinib) in the MC-38 Syngeneic Mouse Model of Colorectal Cancer

| Treatment Group | Mean Tumor Growth Inhibition (%) | Key Observations |

| This compound (Vimseltinib) | 52% | Significant reduction in tumor-associated macrophages (TAMs).[1] |

| Anti-PD-1 Antibody | 38% | [1] |

| This compound + Anti-PD-1 | 74% | Additive anti-tumor effect with immune checkpoint inhibition.[1] |

The MC-38 model is an immunocompetent mouse model used to evaluate cancer immunotherapies.

Table 4: Effect of this compound (Vimseltinib) on Immune Cell Infiltration in MC-38 Tumors

| Immune Cell Population | Change with this compound Treatment |

| Tumor-Associated Macrophages (TAMs) | >6-fold reduction |

| CD8+ Cytotoxic T-cells | ~2-fold increase (in combination with anti-PD-1) |

Experimental Protocols

This section details the methodologies for key experiments cited in the preclinical evaluation of this compound.

M-NFS-60 Cell Proliferation Assay

This assay is used to determine the effect of this compound on the proliferation of CSF1-dependent cells.

-

Cell Culture: M-NFS-60 cells are cultured in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, 0.05 mM β-mercaptoethanol, and 62 ng/mL of murine CSF.[5]

-

Compound Preparation: this compound is serially diluted in DMSO to achieve a range of concentrations.

-

Assay Procedure:

-

Data Analysis: The half-maximal inhibitory concentration (IC₅₀) is calculated by fitting the dose-response data to a four-parameter logistic curve.

MC-38 Syngeneic Mouse Model of Colorectal Cancer

This in vivo model is utilized to assess the anti-tumor efficacy and immunomodulatory effects of this compound in an immunocompetent setting.

-

Animal Model: C57BL/6 mice are used for this model.

-

Tumor Implantation: MC-38 cells are injected subcutaneously into the flank of the mice.[6]

-

Treatment Regimen:

-

Efficacy Assessment:

-

Tumor volume is measured regularly using calipers.

-

Tumor growth inhibition is calculated by comparing the tumor volumes in treated groups to the vehicle control group.

-

-

Immunophenotyping:

-

At the end of the study, tumors are excised and dissociated into single-cell suspensions.

-

Flow cytometry is used to analyze the populations of various immune cells, such as TAMs and CD8+ T-cells, within the tumor microenvironment.

-

PC3 Mouse Model of Prostate Cancer Bone Invasion

This model is employed to evaluate the effect of this compound on osteolytic bone degradation.

-

Animal Model: Immunocompromised mice (e.g., SCID mice) are used.

-

Cell Line: The human prostate cancer cell line PC3, known to cause osteolytic lesions, is used.[7][8]

-

Tumor Implantation: PC3 cells are injected into the bone, often the tibia, of the mice.

-

Treatment: this compound is administered orally.

-

Assessment of Bone Degradation:

-

Bone integrity is monitored using imaging techniques such as micro-computed tomography (µCT).

-

Quantitative analysis of bone mineral density and trabecular bone parameters is performed to assess the extent of bone degradation.[9]

-

Visualizations

The following diagrams illustrate the signaling pathway of CSF1R and a typical experimental workflow for evaluating this compound.

Caption: CSF1R Signaling Pathway and the inhibitory action of this compound.

Caption: General workflow for the preclinical evaluation of this compound.

References

- 1. Vimseltinib: A Precision CSF1R Therapy for Tenosynovial Giant Cell Tumors and Diseases Promoted by Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of vimseltinib (DCC-3014), a highly selective switch-control inhibitor of CSF1R kinase - American Chemical Society [acs.digitellinc.com]

- 3. Deciphera announces positive top line results from pivotal Phase 3 trial of vimseltinib in treatment of Tenosynovial Giant Cell Tumors [synapse.patsnap.com]

- 4. deciphera.com [deciphera.com]

- 5. cloud-clone.com [cloud-clone.com]

- 6. antineo.fr [antineo.fr]

- 7. Animal models of bone metastatic prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Quantification of mineralized bone response to prostate cancer by noninvasive in vivo microCT and non-destructive ex vivo microCT and DXA in a mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Chemical Profile of Vimseltinib: A Selective CSF1R Switch-Control Inhibitor

Abstract

Vimseltinib (formerly DCC-3014) is an orally bioavailable, potent, and highly selective tyrosine kinase inhibitor targeting the colony-stimulating factor 1 receptor (CSF1R).[1][2] Developed through a structure-based drug design approach, vimseltinib uniquely functions as a "switch-control" inhibitor, stabilizing the kinase in an inactive conformation.[1][2][3] This mechanism confers exceptional selectivity against other closely related kinases, minimizing off-target effects.[1][3] Preclinical and clinical studies have demonstrated its ability to effectively deplete CSF1R-dependent cells, such as macrophages, leading to significant anti-tumor and anti-inflammatory activity.[2][4] Approved under the brand name Romvimza™ for the treatment of tenosynovial giant cell tumor (TGCT), vimseltinib represents a precision therapeutic approach for diseases driven by aberrant CSF1R signaling.[5][6][7]

Discovery and Rationale

The discovery of vimseltinib was driven by the need for a highly selective inhibitor of CSF1R, a key regulator of macrophage survival, proliferation, and differentiation.[2][3] Dysregulation of the CSF1/CSF1R signaling pathway is a critical driver in various pathologies, including the rare neoplasm tenosynovial giant cell tumor (TGCT), where a genetic translocation leads to the overexpression of CSF1.[2][8] This overexpression recruits a mass of CSF1R-dependent inflammatory cells, forming the bulk of the tumor.[2]

While other CSF1R inhibitors existed, many lacked specificity, concurrently inhibiting other type III receptor tyrosine kinases like KIT, PDGFRα/β, and FLT3.[1][9] Such off-target activity can lead to dose-limiting toxicities and suboptimal inhibition of the intended target.[9]

Researchers employed a combination of structure-based drug design and traditional medicinal chemistry to develop a novel series of dihydropyrimidone-based inhibitors.[10] This effort led to the identification of vimseltinib, a compound specifically designed to exploit the "switch control" region that governs the kinase's conformational activation.[2][10] By binding to this region, vimseltinib stabilizes CSF1R in its inactive state, a mechanism that confers high potency and remarkable selectivity.[2][3]

Chemical Structure and Properties

Vimseltinib is a small molecule drug with the following chemical identity:

-

IUPAC Name: 3-methyl-5-[6-methyl-5-[[2-(1-methylpyrazol-4-yl)-4-pyridinyl]oxy]-2-pyridinyl]-2-(propan-2-ylamino)pyrimidin-4-one[7][11]

-

CAS Number: 1628606-05-2[11]

Table 1: Physicochemical Properties of Vimseltinib

| Property | Value | Source |

| Molecular Formula | C₂₃H₂₅N₇O₂ | [11][13] |

| Molecular Weight | 431.5 g/mol | [11] |

| InChI Key | TVGAHWWPABTBCX-UHFFFAOYSA-N | [7][13] |

Mechanism of Action

Vimseltinib is a potent and selective inhibitor of CSF1R tyrosine kinase.[1] Its mechanism of action involves the following key steps:

-

Binding to CSF1R: Vimseltinib targets and binds to CSF1R, which is expressed on monocytes, macrophages, and osteoclasts.[11]

-

Switch-Control Inhibition: It functions as a "switch-control" inhibitor, binding to a unique regulatory region of the kinase. This action stabilizes the receptor in its inactive conformation.[3][5]

-

Inhibition of Ligand Binding: This stabilization prevents the binding of CSF1R ligands, namely colony-stimulating factor-1 (CSF-1) and interleukin-34 (IL-34).[5][11]

-

Blockade of Downstream Signaling: By preventing ligand binding and receptor activation, vimseltinib inhibits autophosphorylation of the receptor and blocks downstream signaling pathways.[3][11]

-

Cellular Effects: This blockade depletes CSF1R-dependent cells, such as tumor-associated macrophages (TAMs), reduces the production of inflammatory mediators, and inhibits the proliferation of tumor cells that rely on this pathway.[11][14] In the context of cancer, reducing TAMs can enhance anti-tumor T-cell immune responses.[11][14]

References

- 1. Discovery of vimseltinib (DCC-3014), a highly selective switch-control inhibitor of CSF1R kinase - American Chemical Society [acs.digitellinc.com]

- 2. aacrjournals.org [aacrjournals.org]

- 3. go.drugbank.com [go.drugbank.com]

- 4. researchgate.net [researchgate.net]

- 5. oncodaily.com [oncodaily.com]

- 6. Vimseltinib | Deciphera [deciphera.com]

- 7. Vimseltinib - Wikipedia [en.wikipedia.org]

- 8. ROMVIMZA⢠(vimseltinib) Mechanism of Action [romvimzahcp.com]

- 9. Vimseltinib: A Precision CSF1R Therapy for Tenosynovial Giant Cell Tumors and Diseases Promoted by Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery of vimseltinib (DCC-3014), a highly selective CSF1R switch-control kinase inhibitor, in clinical development for the treatment of Tenosynovial Giant Cell Tumor (TGCT) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Vimseltinib | C23H25N7O2 | CID 86267612 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. cdn.most.gov.bd [cdn.most.gov.bd]

- 13. GSRS [precision.fda.gov]

- 14. What is Vimseltinib used for? [synapse.patsnap.com]

The Role of MT-3014 (Vimseltinib) in Macrophage Depletion: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

MT-3014, also known as vimseltinib (DCC-3014), is a potent and highly selective, orally administered small-molecule inhibitor of the colony-stimulating factor 1 receptor (CSF1R) kinase.[1][2][3] CSF1R is the primary receptor for colony-stimulating factor 1 (CSF-1) and interleukin-34 (IL-34), cytokines essential for the survival, proliferation, and differentiation of macrophages and other mononuclear phagocytes.[4][5][6] By targeting the "switch control" region of the CSF1R kinase, vimseltinib effectively blocks downstream signaling pathways, leading to the depletion of CSF1R-dependent cells, most notably macrophages. This targeted depletion of macrophages has significant therapeutic implications in various pathologies, including oncology and inflammatory diseases where macrophages play a crucial role in disease progression. This technical guide provides an in-depth overview of the mechanism of action, preclinical and clinical data, and experimental protocols related to the macrophage-depleting effects of this compound.

Mechanism of Action: CSF1R Inhibition

Vimseltinib's primary mechanism of action is the selective inhibition of CSF1R.[1][2][3] CSF1R is a receptor tyrosine kinase (RTK) that, upon binding to its ligands (CSF-1 or IL-34), dimerizes and autophosphorylates multiple tyrosine residues in its intracellular domain.[4][5] This phosphorylation event initiates a cascade of downstream signaling pathways critical for macrophage function.

Signaling Pathways Affected by this compound:

-

PI3K/Akt Pathway: Crucial for cell survival and proliferation.[4][6]

-

RAS/RAF/MEK/ERK Pathway: Involved in cell proliferation, differentiation, and survival.

-

JNK Pathway: Contributes to various cellular processes, including inflammation and apoptosis.[7]

By inhibiting the kinase activity of CSF1R, vimseltinib prevents the activation of these downstream pathways, ultimately leading to apoptosis and depletion of macrophages that are dependent on CSF1R signaling for their survival.[1][3]

Preclinical Data on Macrophage Depletion

Preclinical studies in various cancer models have demonstrated the potent macrophage-depleting activity of vimseltinib.

Table 1: Summary of Preclinical Macrophage Depletion Data for this compound (Vimseltinib)

| Model System | Treatment | Key Findings on Macrophage Depletion | Reference |

| MC38 Colorectal Cancer (Syngeneic Mouse Model) | Vimseltinib (10 mg/kg, daily) | - Significant reduction of tumor-associated macrophages (TAMs).- Depletion of circulating CD16+ monocytes. | [2][8] |

| PC3 Prostate Cancer (Mouse Model) | Vimseltinib | - Blocked tumor growth and invasion, processes influenced by macrophages. | [2] |

| In Vitro Cellular Assays | Vimseltinib | - Potent inhibition of CSF1R in THP-1 monocytes (IC50 = 11 nM).- Inhibition of M-NFS-60 cell proliferation (IC50 = 4 nM).- Inhibition of human osteoclast precursor differentiation (IC50 = 9 nM). | [8] |

Clinical Data on Macrophage-Related Biomarkers

Clinical evaluation of vimseltinib is ongoing, with a focus on tenosynovial giant cell tumor (TGCT), a disease driven by CSF1R-expressing cells.

Table 2: Summary of Clinical Findings Related to Macrophage Biomarkers for this compound (Vimseltinib)

| Clinical Trial | Indication | Key Findings on Macrophage-Related Biomarkers | Reference |

| Phase 1/2 Study (NCT03069469) | Tenosynovial Giant Cell Tumor (TGCT) and other solid tumors | - Modulation of biomarkers indicative of CSF1R inhibition. | [1][2][9] |

Experimental Protocols

In Vitro Macrophage Depletion Assay

This protocol describes a general method for assessing the effect of this compound on the viability of macrophage-like cells in vitro.

-

Cell Culture: Culture a human monocytic cell line, such as THP-1, in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. To differentiate THP-1 cells into macrophage-like cells, treat with 100 ng/mL of phorbol 12-myristate 13-acetate (PMA) for 48 hours.

-

Compound Treatment: Seed the differentiated macrophage-like cells into 96-well plates. Prepare serial dilutions of this compound (vimseltinib) in culture medium. Replace the existing medium with the medium containing different concentrations of this compound or vehicle control (e.g., DMSO).

-

Viability Assay: After a 72-hour incubation period, assess cell viability using a commercial assay such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or an MTS assay.

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) value by plotting the percentage of cell viability against the log concentration of this compound and fitting the data to a four-parameter logistic curve.

In Vivo Macrophage Depletion Study in a Syngeneic Mouse Model

This protocol outlines a general procedure for evaluating the in vivo macrophage-depleting effects of this compound in a tumor model.

-

Tumor Implantation: Inject MC38 colorectal cancer cells subcutaneously into the flank of C57BL/6 mice.

-

Treatment Administration: Once tumors reach a palpable size, randomize the mice into treatment and control groups. Administer this compound (e.g., 10 mg/kg) or vehicle control orally, once daily.

-

Tumor and Tissue Collection: After a predetermined treatment period (e.g., 21 days), euthanize the mice and collect tumors and spleens.

-

Flow Cytometry Analysis:

-

Prepare single-cell suspensions from the tumors and spleens.

-

Stain the cells with a panel of fluorescently labeled antibodies to identify macrophage populations (e.g., CD45, CD11b, F4/80).

-

Acquire data on a flow cytometer and analyze the percentage and absolute number of macrophages in the different tissues.

-

-

Immunohistochemistry (IHC):

-

Fix tumor tissues in formalin and embed in paraffin.

-

Section the tissues and perform IHC staining using an antibody against a macrophage marker (e.g., F4/80 or CD68).

-

Quantify the number of stained cells per unit area to assess macrophage infiltration.

-

Conclusion

This compound (vimseltinib) is a highly selective CSF1R inhibitor that effectively depletes macrophages by blocking essential survival and proliferation signaling pathways. Preclinical and emerging clinical data support its potent activity in reducing macrophage populations in pathological conditions where these cells are key drivers of disease. The experimental protocols provided herein offer a framework for further investigation into the macrophage-depleting properties of this compound and other CSF1R inhibitors. This targeted approach to macrophage depletion holds significant promise for the development of novel therapies in oncology and other disease areas.

References

- 1. Vimseltinib: A Precision CSF1R Therapy for Tenosynovial Giant Cell Tumors and Diseases Promoted by Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of vimseltinib (DCC-3014), a highly selective switch-control inhibitor of CSF1R kinase - American Chemical Society [acs.digitellinc.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. CSF-1 Receptor Signaling in Myeloid Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CSF-1 signaling in macrophages: pleiotrophy through phosphotyrosine-based signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Colony stimulating factor 1 receptor - Wikipedia [en.wikipedia.org]

- 7. deciphera.com [deciphera.com]

- 8. deciphera.com [deciphera.com]

- 9. clinicaltrial.be [clinicaltrial.be]

understanding the pathogenesis of tenosynovial giant cell tumor

An In-depth Technical Guide to the Pathogenesis of Tenosynovial Giant Cell Tumor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tenosynovial giant cell tumor (TGCT) is a rare, typically benign neoplasm that arises from the synovium of joints, bursae, and tendon sheaths.[1] While generally not life-threatening, TGCT can be locally aggressive, causing significant morbidity, including pain, swelling, and limited range of motion.[2][3] This guide provides a comprehensive overview of the molecular pathogenesis of TGCT, with a focus on the core genetic abnormalities, key signaling pathways, and the intricate tumor microenvironment. Detailed experimental protocols and quantitative data are presented to support researchers and professionals in the development of novel therapeutic strategies for this debilitating disease.

The Genetic Landscape of TGCT: A Disease Driven by CSF1 Dysregulation

The primary driver of TGCT pathogenesis is the overexpression of Colony-Stimulating Factor 1 (CSF1).[2][4] This is most commonly caused by a specific chromosomal translocation, t(1;2)(p13;q37), which fuses the COL6A3 (collagen type VI alpha 3) gene promoter to the CSF1 gene.[5][6] This fusion leads to the aberrant, high-level expression of CSF1 by a small subset of neoplastic cells within the tumor.[4]

While the COL6A3-CSF1 fusion is the canonical genetic driver, other rearrangements involving the CSF1 gene have been identified, including fusions with VCAM1, FN1, and CDH1.[7] Interestingly, not all TGCT cases harbor a demonstrable CSF1 translocation, suggesting that alternative mechanisms of CSF1 upregulation may exist.[6][8] Some studies have also identified mutations in the CBL gene, which may represent an alternative mechanism for increased CSF1/CSF1R signaling.[8]

Quantitative Data on Genetic Aberrations in TGCT

The prevalence of CSF1 rearrangements and other genetic markers in TGCT has been investigated in multiple studies. The following table summarizes key quantitative findings.

| Genetic Alteration | Prevalence | Patient Cohort | Reference |

| CSF1 Rearrangement (FISH) | 76% | 25 TGCT cases (localized and diffuse) | [9] |

| 61% | Not specified | [9] | |

| 87% (localized), 35% (diffuse) | Not specified | [9] | |

| COL6A3-CSF1 Fusion | Detected in 1 of 41 TGCT cases | 41 TGCT cases | [7] |

| Detected in 3 of 6 TGCT cases with t(1;2) | 6 TGCT cases with t(1;2) | [5] | |

| CBL Exon 8-9 Mutations | 6 of 21 cases | 21 TGCT cases | [8] |

The CSF1-CSF1R Signaling Axis: The Central Pathway in TGCT Pathogenesis

The overexpression of CSF1 is the lynchpin of TGCT development. CSF1 is a cytokine that binds to the Colony-Stimulating Factor 1 Receptor (CSF1R), a receptor tyrosine kinase expressed on the surface of monocytes, macrophages, and osteoclasts.[9] The binding of CSF1 to CSF1R triggers a signaling cascade that promotes the survival, proliferation, and differentiation of these cells.[9]

In TGCT, the neoplastic cells that overexpress CSF1 are a minority of the tumor mass.[4] These cells secrete CSF1, which acts as a chemoattractant, recruiting a large population of non-neoplastic, CSF1R-expressing cells, primarily macrophages, to the tumor site.[10][11] This phenomenon is often referred to as a "landscape effect," where a small number of neoplastic cells orchestrate the formation of a much larger tumor mass composed predominantly of reactive, non-neoplastic cells.[4][12]

Recent single-cell RNA sequencing studies have revealed that the neoplastic cells in TGCT are highly similar to non-neoplastic synoviocytes and, importantly, do not themselves express CSF1R.[10][11] This indicates that the neoplastic cells are not driven by an autocrine loop and may not be directly affected by CSF1R inhibitors.[10][11]

Visualization of the CSF1-CSF1R Signaling Pathway

Caption: The CSF1-CSF1R signaling pathway in TGCT.

The Tumor Microenvironment: A Complex Interplay of Cells

The bulk of a TGCT is composed of a heterogeneous population of non-neoplastic cells recruited by the CSF1-secreting neoplastic cells.[12] This inflammatory infiltrate includes:

-

Mononuclear cells: A mix of macrophages, monocytes, and foam cells.

-

Multinucleated osteoclast-like giant cells: A hallmark of the tumor.[13]

-

Inflammatory cells: Including lymphocytes and siderophages.

Single-cell RNA sequencing has provided a more granular view of the cellular composition, identifying distinct clusters of macrophages, T cells, proliferating cells, endothelial cells, myeloid dendritic cells, neoplastic cells, and giant cells.[12] The neoplastic cells themselves have been found to be similar to synoviocytes and can be identified by the marker GFPT2.[10][11]

Logical Relationship of the TGCT Tumor Microenvironment

Caption: Cellular composition of the TGCT microenvironment.

Experimental Protocols for TGCT Research

Fluorescence In Situ Hybridization (FISH) for CSF1 Rearrangement

This protocol is adapted from methodologies described in the literature for detecting CSF1 gene rearrangements in TGCT.[9][14]

Objective: To identify chromosomal rearrangements at the CSF1 locus (1p13) in formalin-fixed, paraffin-embedded (FFPE) TGCT tissue sections.

Materials:

-

FFPE tissue sections (4-5 µm) on positively charged slides.

-

Break-apart FISH probes for the CSF1 locus.

-

Deparaffinization solutions (xylene or equivalent).

-

Ethanol series (100%, 85%, 70%).

-

Pretreatment solution (e.g., sodium thiocyanate).

-

Protease solution (e.g., pepsin).

-

Hybridization buffer.

-

Wash buffers (e.g., 2x SSC/0.3% NP-40).

-

DAPI counterstain.

-

Fluorescence microscope with appropriate filters.

Procedure:

-

Deparaffinization and Dehydration:

-

Incubate slides in xylene (or equivalent) 2 x 10 minutes.

-

Rehydrate through an ethanol series: 100% (2 x 5 minutes), 85% (5 minutes), 70% (5 minutes).

-

Rinse in deionized water for 5 minutes.

-

-

Pretreatment:

-

Incubate slides in pretreatment solution at 80°C for 30 minutes.

-

Wash in deionized water for 3 minutes.

-

-

Protease Digestion:

-

Incubate slides in protease solution at 37°C for 10-30 minutes (optimize for tissue type).

-

Wash in deionized water for 3 minutes.

-

-

Dehydration:

-

Dehydrate slides through an ethanol series: 70% (1 minute), 85% (1 minute), 100% (1 minute).

-

Air dry completely.

-

-

Probe Application and Denaturation:

-

Apply the CSF1 break-apart probe to the target area.

-

Co-denature the probe and target DNA at 75°C for 5 minutes.

-

-

Hybridization:

-

Incubate slides in a humidified chamber at 37°C overnight.

-

-

Post-Hybridization Washes:

-

Wash slides in 2x SSC/0.3% NP-40 at 72°C for 2 minutes.

-

Wash in 2x SSC/0.3% NP-40 at room temperature for 1 minute.

-

Rinse in deionized water.

-

-

Counterstaining and Mounting:

-

Air dry slides in the dark.

-

Apply DAPI counterstain and a coverslip.

-

-

Analysis:

-

Visualize under a fluorescence microscope. A rearranged CSF1 gene will show separated red and green signals, while a normal gene will show fused (yellow) signals.

-

Immunohistochemistry (IHC) for CSF1

This protocol is a general guideline for the immunohistochemical detection of CSF1 protein in FFPE TGCT tissue sections.[14]

Objective: To visualize the expression and localization of CSF1 protein in TGCT tissue.

Materials:

-

FFPE tissue sections (4-5 µm) on positively charged slides.

-

Primary antibody against CSF1.

-

Secondary antibody conjugated to an enzyme (e.g., HRP).

-

Antigen retrieval buffer (e.g., citrate buffer, pH 6.0).

-

Blocking solution (e.g., hydrogen peroxide, serum).

-

Chromogen substrate (e.g., DAB).

-

Hematoxylin counterstain.

-

Mounting medium.

Procedure:

-

Deparaffinization and Rehydration:

-

As described in the FISH protocol.

-

-

Antigen Retrieval:

-

Perform heat-induced epitope retrieval in antigen retrieval buffer (e.g., 95°C for 20 minutes).

-

Allow slides to cool to room temperature.

-

-

Blocking:

-

Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes.

-

Block non-specific protein binding with a serum-based blocking solution for 30 minutes.

-

-

Primary Antibody Incubation:

-

Incubate slides with the primary anti-CSF1 antibody at the optimal dilution overnight at 4°C.

-

-

Secondary Antibody Incubation:

-

Wash slides in buffer (e.g., TBS-T).

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection:

-

Wash slides in buffer.

-

Apply the chromogen substrate and incubate until the desired color intensity is reached.

-

Rinse in deionized water.

-

-

Counterstaining and Mounting:

-

Counterstain with hematoxylin.

-

Dehydrate through an ethanol series and clear in xylene.

-

Mount with a permanent mounting medium.

-

-

Analysis:

-

Examine under a light microscope. Positive staining will appear as a brown precipitate in the cells expressing CSF1.

-

Experimental Workflow for TGCT Analysis

Caption: A typical workflow for the pathological analysis of TGCT.

Therapeutic Implications and Future Directions

The central role of the CSF1-CSF1R signaling axis in TGCT pathogenesis has made it a prime target for therapeutic intervention.[15] CSF1R inhibitors, such as pexidartinib and vimseltinib, have shown significant clinical efficacy in patients with TGCT that is not amenable to surgery.[16] These agents work by blocking the signaling cascade initiated by CSF1, thereby reducing the recruitment and proliferation of the non-neoplastic cells that constitute the bulk of the tumor.[15]

However, the discovery that the neoplastic cells themselves do not express CSF1R raises important questions about the long-term efficacy and potential for resistance to these therapies.[10][11] Future research should focus on:

-

Targeting the neoplastic cells directly: Identifying and targeting pathways that are essential for the survival and proliferation of the CSF1-secreting neoplastic cells. The identification of GFPT2 as a specific marker for these cells may facilitate this research.[10][11]

-

Understanding mechanisms of resistance: Investigating how TGCTs may evade CSF1R inhibition and developing strategies to overcome this resistance.

-

Exploring combination therapies: Evaluating the potential of combining CSF1R inhibitors with other agents that target different aspects of TGCT pathogenesis.

A deeper understanding of the molecular intricacies of TGCT will be crucial for the development of more effective and durable therapies for this challenging disease.

References

- 1. rarediseases.org [rarediseases.org]

- 2. Tenosynovial giant cell tumor: case report and review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Tenosynovial giant cell tumor - Wikipedia [en.wikipedia.org]

- 4. pnas.org [pnas.org]

- 5. Molecular identification of COL6A3-CSF1 fusion transcripts in tenosynovial giant cell tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 2024.sci-hub.ru [2024.sci-hub.ru]

- 7. Expanding the molecular spectrum of tenosynovial giant cell tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Detection of CSF1 rearrangements deleting the 3' UTR in tenosynovial giant cell tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Does CSF1 overexpression or rearrangement influence biological behaviour in tenosynovial giant cell tumours of the knee? - PMC [pmc.ncbi.nlm.nih.gov]

- 10. aacrjournals.org [aacrjournals.org]

- 11. Interactions in CSF1-Driven Tenosynovial Giant Cell Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Case report: Tenosynovial giant cell tumor - PMC [pmc.ncbi.nlm.nih.gov]

- 13. [Tenosynovial giant cell tumor] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Diagnostic utility of CSF1 immunohistochemistry in tenosynovial giant cell tumor for differentiating from giant cell-rich tumors and tumor-like lesions of bone and soft tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. CSF1 Receptor Inhibition of Tenosynovial Giant Cell Tumor Using Novel Disease-Specific MRI Measures of Tumor Burden - PMC [pmc.ncbi.nlm.nih.gov]

- 16. CSF1R Inhibition in Patients with Advanced Solid Tumors or Tenosynovial Giant Cell Tumor: A Phase I Study of Vimseltinib - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Target Validation of DCC-3014 (Vimseltinib) in Solid Tumors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the target validation of DCC-3014, also known as vimseltinib, a potent and highly selective inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF1R) for the treatment of solid tumors. This document details the mechanism of action, preclinical and clinical evidence, and the experimental methodologies employed to validate CSF1R as the target of vimseltinib.

Introduction: The Rationale for Targeting CSF1R in Solid Tumors

The tumor microenvironment (TME) is a complex ecosystem of cancer cells, stromal cells, and immune cells that plays a critical role in tumor progression, metastasis, and response to therapy. A key component of the TME is the population of tumor-associated macrophages (TAMs), which are often associated with poor prognosis in various solid tumors. TAMs are dependent on signaling through the CSF1R, a receptor tyrosine kinase, for their survival, proliferation, and differentiation.[1][2] The ligands for CSF1R, colony-stimulating factor 1 (CSF-1) and interleukin-34 (IL-34), are often secreted by tumor cells, creating a paracrine loop that sustains the immunosuppressive and pro-tumoral functions of TAMs.[2]

DCC-3014 (vimseltinib) is an orally bioavailable, potent, and highly selective "switch-control" tyrosine kinase inhibitor designed to target CSF1R.[3][4][5] By binding to the "switch pocket" of the kinase domain, vimseltinib stabilizes CSF1R in an inactive conformation, thereby blocking its signaling pathways and depleting the population of TAMs within the TME.[6] This mode of action is intended to reprogram the TME from an immunosuppressive to an anti-tumor state, thereby inhibiting tumor growth and enhancing anti-tumor immunity.

Mechanism of Action of DCC-3014

DCC-3014 is a type II kinase inhibitor that selectively binds to the inactive conformation of CSF1R. This "switch-control" mechanism of inhibition is crucial for its high selectivity. The binding of DCC-3014 to the switch pocket region of CSF1R prevents the conformational changes required for kinase activation.[6] This leads to a durable inhibition of CSF1R signaling, even in the presence of high concentrations of its ligands. The downstream signaling pathways inhibited by DCC-3014 include the PI3K, JNK, and ERK1/2 pathways.[7]

The primary therapeutic effect of DCC-3014 in solid tumors is the depletion of TAMs. By inhibiting CSF1R, DCC-3014 blocks the survival and differentiation signals for monocytes and macrophages, leading to a reduction in the number of these immunosuppressive cells in the TME.[1][4] This can lead to an increase in the infiltration and activity of cytotoxic T cells, thereby promoting an anti-tumor immune response.

Preclinical Target Validation

The target validation of DCC-3014 has been rigorously performed through a series of in vitro and in vivo preclinical studies.

Biochemical and Cellular Activity

DCC-3014 has demonstrated potent and selective inhibition of CSF1R in both biochemical and cellular assays. The following tables summarize the key quantitative data from these studies.

Table 1: Biochemical Potency and Selectivity of DCC-3014

| Target | Assay Type | IC50 (nM) | Selectivity vs. CSF1R | Reference |

| CSF1R | Biochemical Kinase Assay | 5 | - | [1] |

| KIT | Biochemical Kinase Assay | >1600 | >500-fold | [3][8] |

| PDGFRα | Biochemical Kinase Assay | Not specified | >500-fold | [3] |

| PDGFRβ | Biochemical Kinase Assay | Not specified | >500-fold | [3] |

| FLT3 | Biochemical Kinase Assay | Not specified | >500-fold | [3] |

DCC-3014 was profiled against a panel of approximately 300 human kinases and was found to be >100-fold selective for CSF1R versus all kinases tested and >1,000-fold selective for 294 of these kinases.[3]

Table 2: Cellular Activity of DCC-3014

| Cell Line/Assay | Endpoint | IC50 (nM) | Reference |

| THP-1 monocytes | CSF1R phosphorylation | 11 | [1] |

| M-NFS-60 cells | Cell proliferation | 4 | [1] |

| Human osteoclast precursors | Differentiation | 9 | [1] |

| Human whole blood assay | ERK phosphorylation | 260 | [1] |

In Vivo Efficacy in Solid Tumor Models

The anti-tumor activity of DCC-3014 has been evaluated in syngeneic and xenograft mouse models of solid tumors.

Table 3: In Vivo Efficacy of DCC-3014 in Murine Cancer Models

| Model | Treatment | Key Findings | Reference |

| MC38 colorectal syngeneic model | 10 mg/kg daily | Significant tumor growth inhibition; Depletion of TAMs; Increased CD8+ T cell to Treg ratio | [1][3][4] |

| PC3 prostate cancer xenograft model | 10 mg/kg once or twice daily | Inhibition of tumor growth and bone degradation | [1][3] |

Clinical Target Validation

DCC-3014 (vimseltinib) has been evaluated in clinical trials for the treatment of tenosynovial giant cell tumor (TGCT), a disease driven by CSF1 overexpression, and other advanced solid tumors.[9][10]

Table 4: Clinical Activity of DCC-3014 in TGCT (Phase 1/2 Study - NCT03069469)

| Parameter | Result | Reference |

| Recommended Phase 2 Dose | 30 mg twice weekly | [9][11] |

| Objective Response Rate (ORR) | 72% (by independent review) | [9][11] |

| Pharmacodynamic Effects | Dose-dependent increase in plasma CSF-1 levels | [2] |

| Safety | Generally well-tolerated with majority of adverse events being grade 1/2 | [9][11] |

Experimental Protocols

Biochemical Kinase Assay

Objective: To determine the in vitro potency of DCC-3014 against CSF1R and other kinases.

Methodology:

-

Recombinant human CSF1R (juxtamembrane domain phosphorylated) is used as the enzyme source.

-

The assay is performed in a buffer containing ATP at concentrations reflecting cellular levels (e.g., 1-4 mM).

-

DCC-3014 is serially diluted and incubated with the kinase and a suitable substrate (e.g., a peptide substrate).

-

The reaction is initiated by the addition of ATP.

-

After a defined incubation period, the reaction is stopped, and the amount of phosphorylated substrate is quantified using a suitable detection method (e.g., radiometric, fluorescence, or luminescence-based).

-

IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Cellular CSF1R Phosphorylation Assay

Objective: To assess the ability of DCC-3014 to inhibit CSF1R phosphorylation in a cellular context.

Methodology:

-

Human monocytic THP-1 cells, which endogenously express CSF1R, are used.

-

Cells are serum-starved to reduce basal receptor phosphorylation.

-

Cells are pre-incubated with various concentrations of DCC-3014.

-

CSF1R is stimulated by the addition of its ligand, CSF-1.

-

After a short incubation, cells are lysed, and the level of phosphorylated CSF1R is determined by an enzyme-linked immunosorbent assay (ELISA) using an antibody specific for phosphorylated CSF1R.

-

IC50 values are determined from the dose-response curve.

In Vivo Syngeneic Tumor Model

Objective: To evaluate the anti-tumor efficacy and immunomodulatory effects of DCC-3014 in an immunocompetent mouse model.

Methodology:

-

C57BL/6 mice are subcutaneously implanted with MC38 colorectal cancer cells.

-

Once tumors reach a palpable size, mice are randomized into treatment groups (e.g., vehicle control, DCC-3014 at a specified dose and schedule).

-

DCC-3014 is administered orally.

-

Tumor volume and body weight are measured regularly.

-

At the end of the study, tumors are excised and analyzed by flow cytometry or immunohistochemistry for the presence of various immune cell populations, including TAMs (e.g., CD11b+F4/80+), CD8+ T cells, and regulatory T cells (Tregs; e.g., CD4+FoxP3+).

Clinical Pharmacodynamic Assays

Objective: To measure the on-target activity of DCC-3014 in patients.

Methodology:

-

Plasma samples are collected from patients at baseline and at various time points during treatment.

-

The concentration of CSF-1 and IL-34 in the plasma is measured using standard ELISA kits.[2]

-

Whole blood samples can be collected to assess the levels of circulating immune cells, such as CD16+ monocytes, by flow cytometry.[2]

Visualizations

Caption: CSF1R Signaling Pathway and Inhibition by DCC-3014.

Caption: General Workflow for DCC-3014 Target Validation.

References

- 1. deciphera.com [deciphera.com]

- 2. deciphera.com [deciphera.com]

- 3. Vimseltinib: A Precision CSF1R Therapy for Tenosynovial Giant Cell Tumors and Diseases Promoted by Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of vimseltinib (DCC-3014), a highly selective switch-control inhibitor of CSF1R kinase - American Chemical Society [acs.digitellinc.com]

- 5. Vimseltinib: A Precision CSF1R Therapy for Tenosynovial Giant Cell Tumors and Diseases Promoted by Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. deciphera.com [deciphera.com]

- 8. Probe Vimseltinib | Chemical Probes Portal [chemicalprobes.org]

- 9. aacrjournals.org [aacrjournals.org]

- 10. onclive.com [onclive.com]

- 11. CSF1R Inhibition in Patients with Advanced Solid Tumors or Tenosynovial Giant Cell Tumor: A Phase I Study of Vimseltinib - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Vimseltinib: Application Notes and Protocols for Clinical Research

These application notes provide a comprehensive overview of the dosage, administration, and relevant protocols for vimseltinib (DCC-3014) as investigated in clinical trials. The information is intended for researchers, scientists, and drug development professionals.

Application Notes

1.1 Introduction to Vimseltinib Vimseltinib is a potent and selective oral inhibitor of the colony-stimulating factor 1 receptor (CSF1R). The CSF1R signaling pathway is a critical driver in the proliferation and survival of various cell types, including macrophages, which are key components in the pathophysiology of certain diseases.

1.2 Mechanism of Action in Tenosynovial Giant Cell Tumor (TGCT) Tenosynovial giant cell tumor (TGCT) is a rare, benign neoplasm of the synovium, characterized by the overexpression of colony-stimulating factor 1 (CSF1). This overexpression leads to the recruitment and proliferation of CSF1R-expressing cells, primarily macrophages, which form the bulk of the tumor mass. Vimseltinib selectively targets and inhibits CSF1R, thereby blocking the downstream signaling that promotes tumor growth. By inhibiting the CSF1R pathway, vimseltinib aims to reduce the tumor burden and alleviate clinical symptoms associated with TGCT.

Caption: CSF1R signaling pathway and the inhibitory action of vimseltinib.

1.3 Clinical Efficacy and Safety Summary Clinical trials have demonstrated the efficacy of vimseltinib in patients with TGCT. The Phase 3 MOTION trial showed that vimseltinib treatment resulted in a statistically significant improvement in the overall response rate (ORR) compared to placebo. The primary endpoint, ORR at week 25 as measured by RECIST v1.1, was 40% for the vimseltinib arm versus 0% for the placebo arm. Common treatment-emergent adverse events included periorbital edema, facial edema, pruritus, and asthenia.

Dosage and Administration Data

The following tables summarize the dosage and administration schedules for vimseltinib in key clinical trials.

Table 1: Dosage Regimen in Phase 1/2 Dose-Escalation and Expansion Study

| Trial Phase | Cohort | Vimseltinib Dosage | Administration Schedule |

|---|---|---|---|

| Phase 1 | Dose-Escalation | 2 mg to 44 mg | Twice Weekly (BIW) |

| Phase 2 | Expansion | 30 mg | Twice Weekly (BIW) |

Data sourced from studies on vimseltinib's initial clinical development.

Table 2: Dosage Regimen in Phase 3 (MOTION) Clinical Trial for TGCT

| Trial Arm | Investigational Agent | Dosage | Administration Schedule |

|---|---|---|---|

| Treatment | Vimseltinib | 30 mg | Twice Weekly (BIW) |

| Control | Placebo | Matched Placebo | Twice Weekly (BIW) |

Data sourced from the Phase 3 MOTION trial design.

Experimental Protocols

The following are representative protocols based on the methodologies employed in vimseltinib clinical trials.

3.1 Protocol: Drug Administration

-

Objective: To ensure consistent and safe administration of oral vimseltinib.

-

Materials:

-

Vimseltinib 15 mg film-coated tablets.

-

Patient dosing diary.

-

-

Procedure:

-

Confirm patient identity and dosage allocation (30 mg).

-

Instruct the patient to take two (2) 15 mg tablets for a total dose of 30 mg.

-

Administration is performed orally, twice weekly (BIW), with doses spaced approximately 3-4 days apart (e.g., Monday and Thursday).

-

Tablets should be swallowed whole with water. The effect of food on vimseltinib absorption has been studied, and specific instructions from the trial protocol should be followed.

-

Record the date and time of administration in the patient's dosing diary and the clinical trial source documents.

-

Monitor the patient for any immediate adverse effects post-administration as per the trial's safety monitoring plan.

-

3.2 Protocol: Tumor Response Assessment by RECIST 1.1

-

Objective: To provide a standardized and objective assessment of tumor response to vimseltinib treatment.

-

Methodology: Response Evaluation Criteria in Solid Tumors (RECIST) version 1.1.

-

Procedure:

-

Baseline Assessment: Within 28 days prior to starting treatment, perform baseline tumor imaging. Magnetic Resonance Imaging (MRI) is the preferred modality for TGCT.

-

Target Lesion Selection: Identify and measure up to five target lesions based on size (longest diameter) and reproducibility of measurement.

-

Sum of Diameters: Calculate the sum of the longest diameters (SLD) of all target lesions at baseline.

-

Follow-up Assessments: Perform tumor imaging at regular intervals as specified by the trial protocol (e.g., at Week 13 and Week 25).

-

Response Calculation:

-

Complete Response (CR): Disappearance of all target lesions.

-

Partial Response (PR): At least a 30% decrease in the SLD compared to the baseline SLD.

-

Progressive Disease (PD): At least a 20% increase in the SLD from the smallest sum recorded since treatment started.

-

Stable Disease (SD): Neither sufficient shrinkage to qualify for PR nor sufficient increase to qualify for PD.

-

-

Caption: Representative workflow for a patient in the Phase 3 MOTION trial.

3.3 Protocol Outline: Pharmacokinetic (PK) Analysis

-

Objective: To determine the concentration-time profile of vimseltinib in plasma.

-

Procedure Outline:

-

Sample Collection: Collect whole blood samples in specified tubes (e.g., K2-EDTA) at pre-defined time points, such as:

-

Pre-dose (trough concentration).

-

Post-dose at multiple intervals (e.g., 1, 2, 4, 6, 8, 24 hours) to capture the absorption and elimination phases.

-

-

Plasma Processing: Centrifuge the blood samples within a specified time (e.g., 30 minutes) at a defined speed and temperature (e.g., 1500g for 10 minutes at 4°C) to separate plasma.

-

Sample Storage: Store plasma samples frozen at ≤ -70°C until analysis.

-

Bioanalysis:

-

Quantify vimseltinib concentrations in plasma using a validated high-performance liquid chromatography with tandem mass spectrometry (LC-MS/MS) method.

-

The method must meet regulatory guidelines for accuracy, precision, selectivity, and stability.

-

-

Data Analysis: Use non-compartmental or compartmental analysis with appropriate software (e.g., Phoenix WinNonlin) to calculate key PK parameters (e.g., Cmax, Tmax, AUC, t1/2).

-

Caption: Logical flow for a typical 3+3 dose-escalation study design.

Cell-Based Assays for Determining the Potency of DCC-3014 (Vimseltinib)

Introduction

DCC-3014, also known as vimseltinib, is a potent and highly selective second-generation switch-control inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF1R), a receptor tyrosine kinase.[1][2][3] CSF1R and its ligands, CSF-1 and IL-34, play a crucial role in the survival, proliferation, differentiation, and function of monocytes, macrophages, and osteoclasts.[4][5][6] Dysregulation of the CSF1R signaling pathway is implicated in various diseases, including cancer, inflammatory disorders, and tenosynovial giant cell tumor (TGCT).[2][4][7] DCC-3014 has been specifically designed to potently and selectively inhibit CSF1R by locking the kinase in an inactive conformation, showing over 100-fold selectivity against closely related kinases such as KIT, PDGFRα/β, and FLT3.[1][2]

These application notes provide detailed protocols for a suite of cell-based assays to determine the potency and cellular activity of DCC-3014. The described assays are essential for researchers, scientists, and drug development professionals working on the characterization of DCC-3014 and other CSF1R inhibitors.

Data Presentation

The following table summarizes the reported in vitro potency of DCC-3014 in various cell-based assays.

| Assay Type | Cell Line/System | Readout | IC50 (nM) | Reference |

| CSF1R Inhibition | THP-1 monocytes | CSF1R Phosphorylation | 11 | [1] |

| Cell Proliferation | M-NFS-60 cells | Cell Viability | 4 | [1] |

| Osteoclast Differentiation | Human osteoclast precursors | TRAP Activity | 9 | [1] |

| CSF1R Inhibition | Human whole blood | Monocyte CSF1R Phosphorylation | 260 | [1] |

| Kinase Activity | Biochemical Assay (4 mM ATP) | CSF1R Inhibition | 3 | [8] |

Signaling Pathway

The binding of CSF-1 or IL-34 to CSF1R induces receptor dimerization and autophosphorylation of specific tyrosine residues within the cytoplasmic domain. This activation triggers downstream signaling cascades, including the PI3K/AKT/mTOR and MAPK/ERK pathways, which are critical for cell survival, proliferation, and differentiation.[5][9]

Caption: CSF1R signaling pathway and the inhibitory action of DCC-3014.

Experimental Protocols

CSF1R Phosphorylation Assay in THP-1 Cells

This assay directly measures the ability of DCC-3014 to inhibit the ligand-induced autophosphorylation of CSF1R in a human monocytic leukemia cell line, THP-1, which endogenously expresses CSF1R.

Materials:

-

THP-1 cells (ATCC TIB-202)

-

RPMI-1640 medium with 10% FBS, 2 mM L-glutamine, 10 mM HEPES, 1 mM Sodium Pyruvate, 4.5 g/L Glucose, 1.5 g/L Sodium Bicarbonate, and 0.05 mM 2-mercaptoethanol

-

Recombinant human CSF-1 (rhCSF-1)

-

DCC-3014

-

Phosphate-buffered saline (PBS)

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Anti-phospho-CSF1R (Tyr723) antibody

-

Anti-total-CSF1R antibody

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

96-well cell culture plates

-

Western blot equipment

Protocol:

-

Cell Culture: Culture THP-1 cells in complete RPMI-1640 medium at 37°C in a humidified 5% CO2 incubator.

-

Serum Starvation: Seed THP-1 cells in a 96-well plate at a density of 1 x 10^6 cells/well and serum-starve overnight in a medium containing 0.5% FBS.

-

Compound Treatment: Prepare serial dilutions of DCC-3014 in serum-free medium. Pre-incubate the cells with varying concentrations of DCC-3014 for 2 hours at 37°C.

-

Ligand Stimulation: Stimulate the cells with rhCSF-1 (e.g., 100 ng/mL) for 10 minutes at 37°C.

-

Cell Lysis: Aspirate the medium and lyse the cells with 100 µL of ice-cold lysis buffer per well.

-

Western Blotting:

-

Determine the protein concentration of each lysate.

-

Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Block the membrane with 5% BSA in TBST for 1 hour.

-

Incubate the membrane with the primary anti-phospho-CSF1R antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate.

-

Strip the membrane and re-probe with an anti-total-CSF1R antibody as a loading control.

-

-

Data Analysis: Quantify the band intensities and calculate the percentage of inhibition of CSF1R phosphorylation for each DCC-3014 concentration relative to the vehicle-treated control. Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Caption: Workflow for the CSF1R phosphorylation assay.

Cell Proliferation Assay using M-NFS-60 Cells

This assay assesses the ability of DCC-3014 to inhibit the proliferation of the M-NFS-60 murine myelogenous leukemia cell line, which is dependent on CSF-1 for growth and survival.

Materials:

-

M-NFS-60 cells

-

RPMI-1640 medium with 10% FBS, 2 mM L-glutamine, and 10 ng/mL recombinant murine CSF-1 (rmCSF-1)

-

DCC-3014

-

Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

-

White, clear-bottom 96-well cell culture plates

-

Luminometer

Protocol:

-

Cell Culture: Maintain M-NFS-60 cells in complete RPMI-1640 medium supplemented with rmCSF-1.

-

Cell Seeding: Wash the cells to remove CSF-1 and resuspend in a medium without CSF-1. Seed the cells in a 96-well plate at a density of 5,000 cells/well.

-

Compound Addition: Add serial dilutions of DCC-3014 to the wells. Include a vehicle control (DMSO) and a positive control (no CSF-1).

-

Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

-

Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions and measure the luminescence using a plate reader.

-

Data Analysis: Calculate the percentage of proliferation inhibition for each DCC-3014 concentration relative to the vehicle-treated control. Determine the IC50 value by fitting the data to a dose-response curve.

Caption: Workflow for the M-NFS-60 cell proliferation assay.

Osteoclast Differentiation Assay

This assay measures the effect of DCC-3014 on the differentiation of human osteoclast precursors into mature osteoclasts, a process dependent on CSF1R signaling.

Materials:

-

Human CD14+ monocytes (osteoclast precursors)

-

α-MEM medium with 10% FBS

-

Recombinant human M-CSF (rhM-CSF)

-

Recombinant human RANKL (rhRANKL)

-

DCC-3014

-

Tartrate-resistant acid phosphatase (TRAP) staining kit

-

96-well cell culture plates

-

Microscope

Protocol:

-

Cell Culture: Isolate CD14+ monocytes from human peripheral blood mononuclear cells (PBMCs).

-

Differentiation Induction: Seed the CD14+ monocytes in a 96-well plate at a density of 1 x 10^5 cells/well in α-MEM containing rhM-CSF (e.g., 25 ng/mL) and rhRANKL (e.g., 50 ng/mL).

-

Compound Treatment: Add serial dilutions of DCC-3014 to the culture medium.

-

Incubation: Incubate the cells for 7-10 days, replacing the medium with fresh medium containing the respective treatments every 3 days.

-

TRAP Staining: After the incubation period, fix the cells and stain for TRAP activity according to the manufacturer's protocol. Mature osteoclasts are large, multinucleated, and TRAP-positive.

-

Quantification: Count the number of TRAP-positive multinucleated cells (≥3 nuclei) in each well using a microscope.

-

Data Analysis: Calculate the percentage of inhibition of osteoclast differentiation for each DCC-3014 concentration. Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration.[10]

Caption: Workflow for the osteoclast differentiation assay.

Conclusion

The cell-based assays described in these application notes provide a robust framework for characterizing the potency and mechanism of action of DCC-3014. These protocols can be adapted for the evaluation of other CSF1R inhibitors and are fundamental for preclinical drug development and translational research in the fields of oncology and immunology. The combination of direct target engagement assays, proliferation assays, and functional differentiation assays offers a comprehensive understanding of the cellular effects of DCC-3014.

References

- 1. deciphera.com [deciphera.com]

- 2. researchgate.net [researchgate.net]

- 3. Discovery of vimseltinib (DCC-3014), a highly selective switch-control inhibitor of CSF1R kinase - American Chemical Society [acs.digitellinc.com]

- 4. dcc-3014 - My Cancer Genome [mycancergenome.org]

- 5. CSF-1 Receptor Signaling in Myeloid Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Colony stimulating factor 1 receptor - Wikipedia [en.wikipedia.org]

- 7. Frontiers | Targeting the CSF1/CSF1R signaling pathway: an innovative strategy for ultrasound combined with macrophage exhaustion in pancreatic cancer therapy [frontiersin.org]

- 8. deciphera.com [deciphera.com]

- 9. aacrjournals.org [aacrjournals.org]

- 10. Vimseltinib: A Precision CSF1R Therapy for Tenosynovial Giant Cell Tumors and Diseases Promoted by Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

Methods for Assessing CSF1R Inhibition by MT-3014: Application Notes and Protocols

This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals to assess the inhibition of Colony-Stimulating Factor 1 Receptor (CSF1R) by the therapeutic candidate MT-3014. The methodologies outlined herein cover in vitro, cellular, and in vivo approaches to characterize the binding, functional activity, and pharmacodynamic effects of this compound.

Introduction to CSF1R and this compound